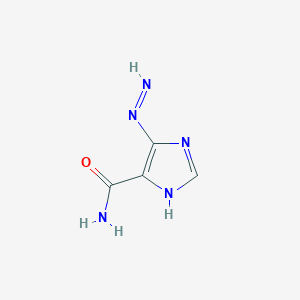
5-Diazenyl-1H-imidazole-4-carboxamide
Vue d'ensemble
Description
5-Diazenyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C4H5N5O . It has an average mass of 139.115 Da and a monoisotopic mass of 139.049408 Da . This compound is also known as Dacarbazine EP Impurity C .
Molecular Structure Analysis
The molecular structure of 5-Diazenyl-1H-imidazole-4-carboxamide consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Physical And Chemical Properties Analysis
5-Diazenyl-1H-imidazole-4-carboxamide has a density of 1.9±0.1 g/cm3, a boiling point of 472.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Constrained Peptidomimetics
Skogh et al. (2013) reported an expedient process for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation, using an amino acid amide nucleophile. This method is useful for synthesizing imidazole-based peptidomimetics, such as constrained H-Phe-Phe-NH2 analogues, highlighting its application in medicinal chemistry (Skogh et al., 2013).
Synthesis of Highly Substituted Nitrogen Heterocycles
Lima et al. (2022) explored the reactivity of diaminomaleonitrile-based imines with aromatic aldehydes for synthesizing novel highly substituted nitrogen heterocycles. The study emphasizes the potential of 5-diazenyl-1H-imidazole-4-carboxamide in drug discovery, owing to its role as a privileged scaffold (Lima et al., 2022).
Role in Medicinal Chemistry
Kumar et al. (2017) discussed the significance of imidazoles in medicinal chemistry, where the imidazole nucleus serves as a key synthetic strategy. The imidazole ring, including derivatives like 5-diazenyl-1H-imidazole-4-carboxamide, has a wide range of biological activities such as anticancer, antiviral, and antimicrobial properties (Kumar et al., 2017).
Microwave-Assisted Synthesis
Preti et al. (2010) demonstrated the microwave-assisted synthesis of imidazole-4-carboxylates, indicating the versatility and efficiency of this method for producing derivatives of 5-diazenyl-1H-imidazole-4-carboxamide. This approach allows for the modulation of substituents, contributing to the compound's versatility in research applications (Preti et al., 2010).
Photolabeling Studies in Antiviral Research
Peng et al. (2004) synthesized photolabeling probes, including a derivative of 5-diazenyl-1H-imidazole-4-carboxamide, for studying the antiviral mechanisms of EICAR. This application demonstrates the potential of such derivatives in advanced research techniques like photolabeling (Peng et al., 2004).
Synthesis of Isotope-Labeled Derivatives
Ouchi et al. (2018) synthesized double-13C-labeled imidazole derivatives, including 5-diazenyl-1H-imidazole-4-carboxamide, from stable isotope-labeled precursors. This indicates its use in producing labeled compounds for research in various scientific fields, including biochemistry and pharmacology (Ouchi et al., 2018).
Propriétés
IUPAC Name |
4-diazenyl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c5-3(10)2-4(9-6)8-1-7-2/h1,6H,(H2,5,10)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLFDHRTDDHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N=N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Diazenyl-1H-imidazole-4-carboxamide | |
CAS RN |
1314929-56-0 | |
| Record name | 5-Diazenyl-1H-imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314929560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-DIAZENYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4PSD818E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)


![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)
![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)

